molecular formula C22H26N4O3 B4046833 N-(9-ethyl-9H-carbazol-3-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

N-(9-ethyl-9H-carbazol-3-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B4046833
M. Wt: 394.5 g/mol
InChI Key: BOCKMYSAZVXEGZ-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that features a carbazole moiety and a morpholine ring

Properties

IUPAC Name

N'-(9-ethylcarbazol-3-yl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-26-19-6-4-3-5-17(19)18-15-16(7-8-20(18)26)24-22(28)21(27)23-9-10-25-11-13-29-14-12-25/h3-8,15H,2,9-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCKMYSAZVXEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NCCN3CCOCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with 9-ethyl-9H-carbazole, which undergoes a series of reactions to introduce the ethanediamide and morpholine groups. The reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring that the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry might be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Various substituents can be introduced to the molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine ring may interact with various enzymes, inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole: A simpler compound with similar structural features.

    N-(9-ethyl-9H-carbazol-3-yl)ethanediamide: Lacks the morpholine ring but shares the carbazole and ethanediamide moieties.

    N-(9-ethyl-9H-carbazol-3-yl)-N’-[2-(piperidin-4-yl)ethyl]ethanediamide: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

N-(9-ethyl-9H-carbazol-3-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the combination of the carbazole and morpholine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-ethyl-9H-carbazol-3-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(9-ethyl-9H-carbazol-3-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

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